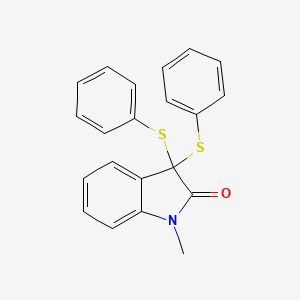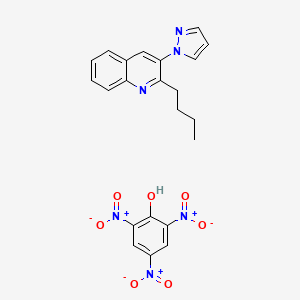
2-Butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-pyrazol-1-ylquinoline typically involves the reaction of 2-butylquinoline with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process involves careful control of reaction conditions to prevent over-nitration and ensure the selective formation of the trinitro compound .
Industrial Production Methods: Industrial production of 2-Butyl-3-pyrazol-1-ylquinoline involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The production process includes steps such as purification and crystallization to obtain the final product in a usable form.
For 2,4,6-trinitrophenol, industrial production involves similar nitration processes but on a much larger scale. Safety measures are critical due to the explosive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-3-pyrazol-1-ylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups .
Major Products Formed: The major products formed from the reactions of 2-Butyl-3-pyrazol-1-ylquinoline include oxidized or reduced derivatives, depending on the reagents and conditions used. For 2,4,6-trinitrophenol, the major products include various substituted phenols and aminophenols .
Applications De Recherche Scientifique
Its unique structure allows for interactions with various biological targets, making it a valuable compound for drug discovery .
2,4,6-Trinitrophenol is widely used in the field of explosives and pyrotechnics due to its high energy content. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
Mécanisme D'action
The mechanism of action of 2-Butyl-3-pyrazol-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system involved .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which involve rapid decomposition and release of energy. In biological systems, it can act as a metabolic stimulant by uncoupling oxidative phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Butyl-3-pyrazol-1-ylquinoline include other pyrazole and quinoline derivatives, which share structural similarities and may exhibit similar chemical and biological properties.
For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dimethyl-2,4,6-trinitrophenol. These compounds share similar explosive properties and applications .
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it a valuable compound in both industrial and research settings .
Propriétés
Numéro CAS |
63822-92-4 |
|---|---|
Formule moléculaire |
C22H20N6O7 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2-butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H17N3.C6H3N3O7/c1-2-3-8-15-16(19-11-6-10-17-19)12-13-7-4-5-9-14(13)18-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,9-12H,2-3,8H2,1H3;1-2,10H |
Clé InChI |
RUMDXOSLTVRELA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=CC=CC=C2C=C1N3C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


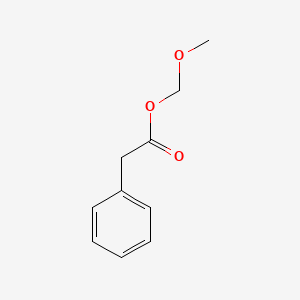
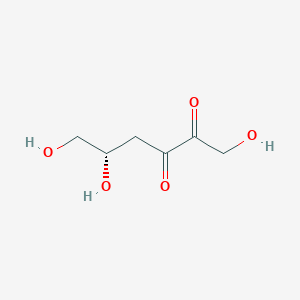

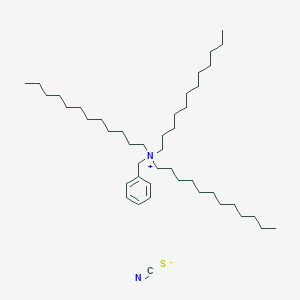
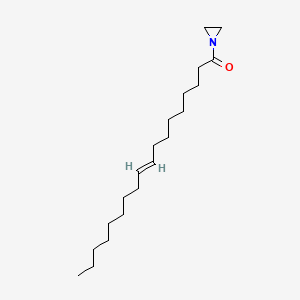
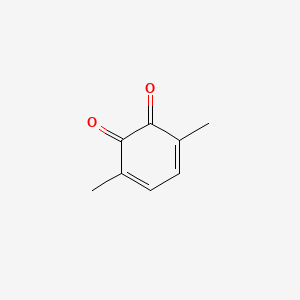
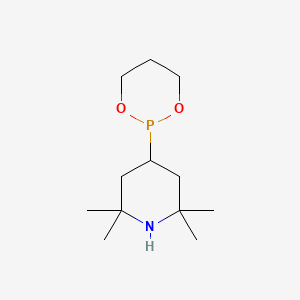
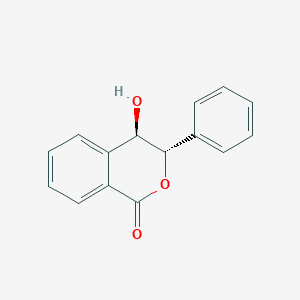

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
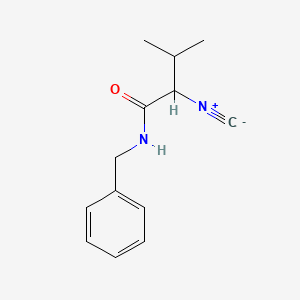
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
